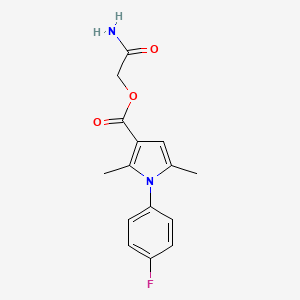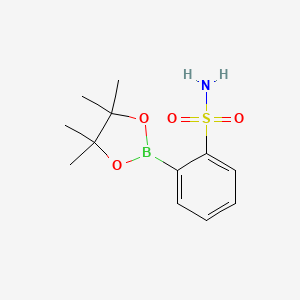![molecular formula C24H21N3O2S B10797537 N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)
N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-49 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-49 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: OSM-S-49 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
OSM-S-49 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-49 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-49 inhibits this enzyme by forming a covalent adduct with the enzyme’s active site, thereby blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound with potential antimalarial properties.
Uniqueness: OSM-S-49 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This makes it distinct from other antimalarial compounds that target different pathways or enzymes .
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-16-14-19(17(2)26(16)20-10-6-4-7-11-20)15-22-23(29)25-24(30-22)27(18(3)28)21-12-8-5-9-13-21/h4-15H,1-3H3/b22-15- |
InChI Key |
HYCHBJJSXVXDSY-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10797455.png)
![[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B10797462.png)
![3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10797465.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzenesulfonamide](/img/structure/B10797466.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethoxy)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797468.png)
![Tert-butyl 4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]piperazine-1-carboxylate](/img/structure/B10797481.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797502.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)

![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)

